rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis
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Overview
Description
rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis: is a chiral compound with significant interest in organic chemistry due to its unique stereochemistry and potential applications in various fields. This compound features a bromine atom and a hydroxyl group attached to a dihydroindenyl framework, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. One common method includes the use of bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, which are crucial for maintaining the stereochemistry of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, such as sodium azide (NaN3) or potassium cyanide (KCN), to form azide or nitrile derivatives, respectively.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: NaN3 in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 2,3-dihydro-1H-inden-1-one.
Reduction: 2,3-dihydro-1H-inden-1-ol.
Substitution: 2-azido-2,3-dihydro-1H-inden-1-ol or 2-cyano-2,3-dihydro-1H-inden-1-ol.
Scientific Research Applications
Chemistry: rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique stereochemistry makes it a valuable building block for the development of chiral catalysts and ligands.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its derivatives may exhibit biological activity, making it a potential lead compound for drug discovery.
Medicine: The compound’s derivatives may have therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors. Its chiral nature allows for the exploration of enantioselective interactions with biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stereochemistry make it suitable for the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis depends on its specific application. In chemical reactions, the bromine atom and hydroxyl group serve as reactive sites for various transformations. In biological systems, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
- rac-(1R,2S)-1-bromo-2-methylcyclohexane, cis
- rac-(1R,2S)-1-(bromomethyl)-2-(difluoromethyl)cyclopropane, cis
- rac-(1R,2S)-2-(hydroxymethyl)cyclopropyl]methanol, cis
Uniqueness: rac-(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol, cis stands out due to its dihydroindenyl framework, which provides a unique structural motif compared to other similar compounds. This framework offers distinct reactivity and stereochemical properties, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
252984-60-4 |
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Molecular Formula |
C9H9BrO |
Molecular Weight |
213.07 g/mol |
IUPAC Name |
(1R,2S)-2-bromo-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9BrO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9+/m0/s1 |
InChI Key |
RTESDSDXFLYAKZ-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](C2=CC=CC=C21)O)Br |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)O)Br |
Purity |
95 |
Origin of Product |
United States |
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